Thorium boride
Description
Overview of Actinide Borides in Advanced Materials Science
Actinide borides represent a significant class of materials in advanced materials science, characterized by their unique structural and physical properties. These compounds are typically formed between an actinide element, such as thorium or uranium, and boron. Structurally, they are composed of two or three-dimensional networks of interconnected boron clusters, with actinide atoms situated between layers or encapsulated within the boron matrix. fas.org This arrangement of covalently bonded boron atoms contributes to their nature as hard, refractory materials with high melting points and metal-like conductivity. chemicalbook.comwikipedia.orgsci-hub.se
The properties of actinide borides make them subjects of considerable research interest. They are known for having high densities and include examples of materials that are semiconductors, superconductors, and exhibit various magnetic properties such as diamagnetism, paramagnetism, and ferromagnetism. fas.orgwikipedia.org Like borides of transition metals and lanthanides, actinide borides are generally stable and have been considered for applications requiring corrosion resistance. fas.org There are 11 recognized binary boride phases involving plutonium, uranium, and thorium, including well-known examples like uranium tetraboride (UB₄) and thorium hexaboride (ThB₆). fas.org The scientific focus on these compounds often involves understanding the role of the 5f electrons, which are crucial in determining the electronic band structure and chemical bonding in these systems. chemicalbook.com
Historical Context of Thorium Boride Investigations
The investigation of thorium compounds dates back to the discovery of the element itself by Swedish chemist Jöns Jacob Berzelius in 1828. britannica.com However, specific research into thorium borides came much later. For a long time, thorium borides were considered poorly studied in comparison to other thorium compounds like its carbides, nitrides, and dioxide. chemicalbook.com
Significant milestones in understanding thorium-based materials occurred in the mid-20th century. The first description of thorium tetrahydroborate (Th(BH₄)₄), a volatile compound that can serve as a precursor to this compound, was in 1949. illinois.edu In the early 1950s, a practical and efficient method for producing thorium metal on a large scale was developed at the Ames Laboratory, which was a crucial enabler for further research into its alloys and compounds. britannica.com During the Manhattan Project era, research into thorium and its potential as a source for the fissile isotope uranium-233 (B1220462) brought attention to all of its potential forms, including its use as a nuclear fuel. tennessee.edu Despite this, early investigations into the specific properties of thorium borides remained limited. More detailed studies on their electrical properties and structure began to emerge in the latter half of the century. aip.org
Significance of this compound in Contemporary Materials Research
In modern materials science, thorium borides are gaining significance due to their potential in several high-technology fields. They are being investigated as possible advanced nuclear fuels for Generation-IV reactors, alongside other refractory thorium compounds like carbides and nitrides. wikipedia.orgacs.org This interest is driven by thorium's potential as a more abundant and safer alternative to uranium. americanelements.comwhiterose.ac.uk
Contemporary research heavily relies on advanced computational and theoretical methods to explore the Th-B system. Ab initio calculations and evolutionary search algorithms, such as the USPEX code, have been used to predict new, previously unknown stable and metastable this compound phases like ThB, Th₃B₄, and ThB₂. acs.orgbohrium.com These studies analyze electronic, mechanical, and thermal properties. acs.org For instance, calculations have shown that thorium tetraboride (ThB₄) and thorium dodecaboride (ThB₁₂) possess outstanding mechanical properties, with hardness values (30.5 and 35.2 GPa, respectively) comparable to that of hard materials like B₄C. bohrium.com
Furthermore, the potential for superconductivity in thorium borides, particularly under pressure, is an active area of research. bohrium.com The unique properties of thorium borides, such as high thermal conductivity, chemical stability, and high melting points, also make them candidates for non-nuclear applications. acs.orgontosight.ai These include use in high-temperature environments like rocket nozzles and heat shields, and as materials for electronic devices. americanelements.comontosight.ai The synthesis of this compound thin films through methods like chemical vapor deposition (CVD) using volatile precursors is also being explored for creating specialized coatings and components. illinois.edu
Properties
InChI |
InChI=1S/B4.Th/c1-2-4-3-1; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYKGUIPMOLAET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1[B][B][B]1.[Th] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4Th | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12229-63-9 | |
| Record name | Thorium boride (ThB6), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thorium hexaboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis Methodologies and Experimental Fabrication Techniques
Conventional Solid-State Synthesis Approaches
Traditional methods for synthesizing thorium borides rely on high-temperature reactions in the solid state. These techniques include direct reaction of the constituent elements, consolidation of powders through hot pressing, and intermetallic formation via arc melting.
Direct Elemental Reaction under High Temperature
The direct reaction between thorium and boron powders is a fundamental method for producing thorium borides such as thorium tetraboride (ThB₄) and thorium hexaboride (ThB₆). This process involves heating stoichiometric mixtures of the elements in an inert atmosphere or vacuum.
Initial heating of a cold-pressed mixture of thorium and boron powders in argon to 1000°C can trigger an exothermic reaction to form ThB₄. osti.gov The synthesis of ThB₆ is a sequential process; upon heating the elemental powders, ThB₄ begins to form at approximately 850°C. osti.gov If excess boron is present, the formation of ThB₆ commences at 1000°C and the reaction proceeds to completion within two hours at temperatures between 1300°C and 1450°C. osti.gov
| Target Compound | Starting Materials | Reaction Temperature | Atmosphere | Key Findings | Reference |
|---|---|---|---|---|---|
| Thorium Tetraboride (ThB₄) | Thorium and Boron Powders | ~1000°C | Argon | An exothermic reaction occurs at this temperature. | osti.gov |
| Thorium Hexaboride (ThB₆) | Thorium and Boron Powders | 1300-1450°C | Vacuum or Hydrogen | Formation begins at 1000°C after initial ThB₄ formation at 850°C. Reaction completes in 2 hours at the specified higher temperature range. | osti.gov |
Hot Pressing Techniques for Consolidation
Hot pressing is a crucial technique for consolidating thorium boride powders into dense, near-theoretical density bodies. This method applies both high temperature and pressure simultaneously to the powder compact.
For the fabrication of thorium tetraboride bodies, powders synthesized from direct elemental reactions are often used. osti.gov The process is conducted in graphite (B72142) dies. To prevent chemical interaction between the sample and the die at very high temperatures, a thin layer of boron nitride is often applied as a coating. osti.gov Densities approaching the theoretical maximum for ThB₄ have been achieved at a pressing temperature of 1800°C and a pressure of 2 tons per square inch (tsi), which is equivalent to approximately 30 Meganewtons per square meter (MN/m²). osti.gov This technique is effective in producing compacts with low porosity, often around 1%. osti.gov
| Material | Apparatus | Temperature | Pressure | Key Features | Reference |
|---|---|---|---|---|---|
| Thorium Tetraboride (ThB₄) Powder | Graphite Dies | >1800°C | ~2 tsi (~30 MN/m²) | Boron nitride lining is used to prevent die reaction. Achieves near-theoretical density. | osti.gov |
Arc Melting Procedures for Intermetallic Formation
Arc melting is a common method for synthesizing intermetallic compounds, including thorium borides, by melting the constituent elements together at high temperatures. This technique is particularly useful for producing small, high-purity samples.
Thorium tetraboride has been successfully prepared by arc melting stoichiometric proportions of thorium and boron. osti.gov The procedure is typically carried out in an inert argon atmosphere on a water-cooled copper hearth to prevent contamination. dtic.mil This method ensures the complete melting and mixing of the elements to form the desired boride phase. Arc melting has also been employed to synthesize more complex ternary actinoid borides containing thorium. dtic.mil
| Target Compound | Starting Materials | Apparatus | Atmosphere | Key Findings | Reference |
|---|---|---|---|---|---|
| Thorium Tetraboride (ThB₄) | Stoichiometric Thorium and Boron | Arc furnace with water-cooled copper hearth | Inert Argon | Produces cast borides; preheating graphite molds can prevent cracking of the resulting castings. | osti.gov |
| Ternary Thorium Borides (e.g., (Th,U)TcB₄) | Thorium, Technetium, Boron | Arc furnace | Inert Argon | Effective for synthesizing complex ternary boride compounds. | dtic.mil |
High-Pressure Synthesis Routes
High-pressure synthesis routes offer a pathway to forming this compound phases that are not stable or accessible under ambient pressure conditions. These methods utilize specialized equipment to subject the reactants to extreme pressures and temperatures.
Experimental Apparatus and Pressure-Temperature Regimes
The synthesis of high-pressure materials like certain thorium borides requires sophisticated experimental setups capable of generating and maintaining extreme conditions. Commonly used apparatus includes the cubic anvil press and the large-volume Paris-Edinburgh press. mdpi.com For instance, the synthesis of some borides involves pressing a mixture of reactants into a small pellet, which is then placed within a capsule (often made of a material like Boron Nitride) inside the high-pressure apparatus. amazonaws.com This assembly is then subjected to high pressures and resistively heated to the target temperature. mdpi.comamazonaws.com
Formation of Dodecaborides (e.g., ThB₁₂) under High Pressure
Thorium dodecaboride (ThB₁₂), a boron-rich phase, is a key example of a this compound synthesized under high-pressure conditions. illinois.eduacs.org This compound, which is isostructural with uranium dodecaboride (UB₁₂), is not formed under ambient pressure. illinois.edu
The synthesis of ThB₁₂ has been achieved by subjecting a stoichiometric mixture of thorium and boron to a pressure of 65 kbar. amazonaws.com At this pressure, the formation of ThB₁₂ occurs, although it has been noted that thorium hexaboride (ThB₆) may also be present as a co-product. amazonaws.com Interestingly, in some experiments, the ThB₆ was observed to concentrate at the ends of the reaction chamber, allowing for the isolation of uncontaminated ThB₁₂ from the center. amazonaws.com Theoretical calculations based on ab initio evolutionary searches also predict the stability of other this compound phases such as ThB, Th₃B₄, and ThB₂ at high pressures ranging from 19 to 54 GPa. bohrium.com
| Target Compound | Starting Materials | Pressure | Key Findings | Reference |
|---|---|---|---|---|
| Thorium Dodecaboride (ThB₁₂) | Stoichiometric Thorium and Boron | 65 kbar | Formation of cubic UB₁₂-type ThB₁₂. ThB₆ can be present as a byproduct. | amazonaws.com |
Solution-Based and Vapor Deposition Methods
Beyond solid-state reactions, solution and vapor-phase methods provide alternative routes to synthesize thorium borides, often at lower temperatures and with the ability to produce specific forms like thin films.
A promising low-temperature, green alternative to conventional high-temperature synthesis is the use of molten salt electrochemistry. rsc.orgrsc.org This method is particularly relevant for the sustainable recycling of fuel from Thorium Molten Salt Reactors (TMSRs), as it can potentially be used to directly produce stable thorium borides from spent fuel without complex prior separation steps. rsc.org
Thorium borides have been successfully synthesized via electrolysis in a molten salt system composed of Sodium Chloride (NaCl) and Potassium Chloride (KCl) with the addition of Thorium(IV) fluoride (B91410) (ThF₄) and Potassium tetrafluoroborate (B81430) (KBF₄). rsc.orgrsc.orgresearchgate.net The process is typically conducted using a three-electrode system, which may consist of a molybdenum wire as the working electrode, a graphite rod as the counter electrode, and an Ag/AgCl reference electrode. rsc.org This electrochemical approach allows for the deposition of this compound products directly onto the cathode.
The specific type of this compound formed during molten salt electrolysis is highly dependent on the electrochemical parameters, namely the current density and the molar ratio of boron to thorium (B/Th) in the electrolyte. rsc.orgrsc.orgnih.govresearcher.life By carefully controlling these conditions, it is possible to selectively produce different boride phases. rsc.org
Research findings indicate a clear relationship between these parameters and the resulting product:
Low B/Th Molar Ratios: Favorable for the formation of Thorium Tetraboride (ThB₄). rsc.orgrsc.orgresearcher.life
High B/Th Molar Ratios: Promote the formation of Thorium Hexaboride (ThB₆). rsc.orgrsc.orgresearcher.life
The current density also plays a crucial role in the composition and morphology of the deposited material. rsc.org
Table 2: Influence of Molar Ratio on this compound Formation in Molten Salt
| B/Th Molar Ratio | Predominant Product |
|---|---|
| Low | ThB₄ |
| High | ThB₆ |
Based on electrochemical synthesis in NaCl-KCl-ThF₄-KBF₄ systems. rsc.orgrsc.org
A significant advantage of the molten salt electrochemical method is the substantially lower operating temperature compared to traditional synthesis techniques. rsc.org Thorium borides have been successfully produced at 973 K (700 °C) in NaCl-KCl systems. rsc.orgrsc.orgrsc.orgresearchgate.net This represents a major reduction in energy consumption compared to conventional methods, which typically involve reacting thorium or thorium oxide with boron at temperatures exceeding 1673 K (1400 °C). rsc.org This low-temperature approach not only conserves energy but also simplifies the process, potentially enhancing the efficiency and sustainability of thorium-based nuclear fuel cycles. rsc.org
Chemical Vapor Deposition (CVD) is a technique used to produce high-quality thin films on a substrate. For this compound, this has been achieved using volatile organometallic precursors. acs.orgillinois.edunih.gov Specifically, ether adducts of thorium tetrahydroborate, such as Th(BH₄)₄(Et₂O)₂ and Th(BH₄)₄(thf)₂, have been identified as potentially useful precursors due to their volatility. acs.orgillinois.edunih.govresearchgate.net These compounds sublime readily at low temperatures (e.g., 60 °C) and low pressure (10⁻⁴ Torr), allowing for their transport in the gas phase to a heated substrate. acs.orgillinois.edunih.gov
When the vapor of these precursors is passed over substrates (such as glass or silicon) heated to around 350 °C, they decompose to deposit thin films of this compound. acs.orgillinois.eduresearchgate.net The resulting films are typically amorphous, as confirmed by X-ray diffraction studies. acs.org The stoichiometry of the film is influenced by the specific precursor used. For instance, films deposited from Th(BH₄)₄(Et₂O)₂ have a stoichiometry close to ThB₂, while those from Th(BH₄)₄(thf)₂ are closer to ThB₂.₅ and may contain some oxygen contamination. acs.orgillinois.eduresearchgate.net
Table 3: CVD of this compound Films from Volatile Precursors
| Precursor Compound | Deposition Temperature | Resulting Film Stoichiometry (Approximate) |
|---|---|---|
| Th(BH₄)₄(Et₂O)₂ | 350 °C | ThB₂ |
| Th(BH₄)₄(thf)₂ | 300-350 °C | ThB₂.₅ (with some oxygen) |
Data from CVD experiments using thorium tetrahydroborate ether adducts. acs.orgillinois.edu
Compound Index
Table 4: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | ThBₓ |
| Thorium Tetraboride | ThB₄ |
| Thorium Hexaboride | ThB₆ |
| Thorium Dodecaboride | ThB₁₂ |
| Thorium Monoboride | ThB |
| Thorium Diboride | ThB₂ |
| This compound (3:4) | Th₃B₄ |
| This compound (1:8) | ThB₈ |
| Sodium Chloride | NaCl |
| Potassium Chloride | KCl |
| Thorium(IV) fluoride | ThF₄ |
| Potassium tetrafluoroborate | KBF₄ |
| Silver Chloride | AgCl |
| Thorium Tetrahydroborate Diethyl Etherate | Th(BH₄)₄(Et₂O)₂ |
| Thorium Tetrahydroborate Tetrahydrofuranate | Th(BH₄)₄(thf)₂ |
| Thorium Oxide | ThO₂ |
| Boron | B |
| Graphite | C |
| Glass | SiO₂ |
Chemical Vapor Deposition (CVD) of Thin Films
Precursor Synthesis and Characterization (e.g., Thorium Tetrahydroborate Adducts)
The fabrication of this compound thin films via Chemical Vapor Deposition (CVD) necessitates the use of volatile precursor compounds. Research has focused on the synthesis of ether adducts of thorium tetrahydroborate, Th(BH₄)₄, which exhibit the required volatility. illinois.edunih.gov The synthesis of these precursors involves the reaction of thorium tetrachloride (ThCl₄) with lithium tetrahydroborate (LiBH₄) in various ethereal solvents. illinois.edunih.govacs.org This procedure yields adducts such as Th(BH₄)₄(Et₂O)₂, Th(BH₄)₄(thf)₂, and Th(BH₄)₄(dme). acs.orgfigshare.com
These compounds have been extensively characterized to understand their structural and chemical properties. Single-crystal X-ray diffraction studies have been crucial in determining their molecular geometries. illinois.edunih.govacs.org When the tetrahydroborate (BH₄⁻) groups are considered as single coordination sites, the diethyl ether (Et₂O) and tetrahydrofuran (B95107) (thf) complexes show trans-octahedral geometries, while the 1,2-dimethoxyethane (B42094) (dme) adduct has a cis-octahedral structure. nih.govacs.org A significant structural feature is that in each of these adducts, all four BH₄⁻ ligands are tridentate, resulting in a high coordination number of 14 for the central thorium atom. illinois.edunih.govacs.orgfigshare.com
Characterization data from these studies provide precise measurements of their molecular structure. The bond distances between thorium and boron (Th···B) are in the range of 2.64 to 2.67 Å, and the thorium-oxygen (Th-O) bond lengths fall between 2.47 and 2.52 Å. acs.orgresearchgate.net In addition to X-ray diffraction, these precursor compounds have been analyzed using Infrared (IR) spectroscopy as well as Proton (¹H) and Boron-11 (¹¹B) Nuclear Magnetic Resonance (NMR) spectroscopy. illinois.edunih.govacs.org A key physical property that makes these adducts suitable for CVD is their volatility; they sublime readily at a temperature of 60 °C under a vacuum of 10⁻⁴ Torr. illinois.edunih.govacs.orgacs.org
Table 1: Thorium Tetrahydroborate Precursor Adducts
| Compound Name | Chemical Formula | Solvent | Coordination Geometry |
|---|---|---|---|
| Thorium Tetrahydroborate Diethyl Ether Adduct | Th(BH₄)₄(Et₂O)₂ | Diethyl Ether | trans-octahedral |
| Thorium Tetrahydroborate Tetrahydrofuran Adduct | Th(BH₄)₄(thf)₂ | Tetrahydrofuran | trans-octahedral |
| Thorium Tetrahydroborate 1,2-Dimethoxyethane Adduct | Th(BH₄)₄(dme) | 1,2-Dimethoxyethane | cis-octahedral |
Deposition Parameters and Stoichiometric Control in Thin Film Growth
The volatile thorium tetrahydroborate adducts serve as effective precursors for the growth of this compound thin films using CVD techniques. illinois.edunih.gov The process involves passing the vapor of the precursor compound over a heated substrate material. researchgate.net Research has demonstrated successful film deposition at a substrate temperature of 350 °C. illinois.edunih.govresearchgate.net A variety of substrates have been used for deposition, including glass, silicon wafers (Si(100)), and aluminum. researchgate.netresearchgate.net
A critical aspect of the film growth process is the ability to control the stoichiometry of the resulting this compound film. nih.gov Experimental findings show that the choice of the precursor adduct significantly influences the elemental composition of the deposited film. illinois.edunih.govresearchgate.net
When Th(BH₄)₄(Et₂O)₂ is used as the precursor, the resulting thin films have a stoichiometry that approximates ThB₂. illinois.edunih.govresearchgate.net In contrast, using Th(BH₄)₄(thf)₂ as the precursor leads to films with a different composition, closer to ThB₂.₅. illinois.edunih.govresearchgate.net An important observation with the tetrahydrofuran adduct is that the resulting films are also contaminated with some oxygen. nih.govresearchgate.netcore.ac.ukillinois.edu This demonstrates a direct link between the molecular structure of the precursor and the stoichiometry of the final film material.
Table 2: Deposition Parameters and Film Stoichiometry
| Precursor Used | Substrate Temperature | Substrates | Resulting Film Stoichiometry | Notes |
|---|---|---|---|---|
| Th(BH₄)₄(Et₂O)₂ | 350 °C | Glass, Si(100), Aluminum | Approx. ThB₂ | - |
| Th(BH₄)₄(thf)₂ | 350 °C | Glass, Si(100), Aluminum | Approx. ThB₂.₅ | Contains some oxygen |
Formation of Amorphous this compound Films
Under the deposition condition of 350 °C, the this compound films grown from the ether adduct precursors are amorphous in nature. illinois.edunih.govresearchgate.netacs.org The lack of long-range crystalline order in these films has been confirmed through material characterization techniques. researchgate.net
The analysis of these films using methods such as Auger Electron Spectroscopy (AES), X-ray Photoelectron Spectroscopy (XPS), X-ray Diffraction (XRD), and Scanning Electron Microscopy (SEM) provides comprehensive information about their composition and structure. illinois.edunih.govresearchgate.net The absence of sharp diffraction peaks in the XRD patterns is a key indicator of the amorphous state of the material. The observed stoichiometry of approximately ThB₂, resulting from the deposition process, is noteworthy as it does not correspond to any previously known stable crystalline phase of this compound. illinois.edu This suggests that the CVD process using these specific precursors and conditions leads to the formation of a novel amorphous material.
Crystallographic Structures and Structural Investigations
Binary Thorium Boride Phases
The binary system of thorium and boron gives rise to several well-defined phases, each with a unique crystal structure. These have been identified through experimental techniques and further explored via theoretical calculations.
At ambient pressure, three this compound compositions are experimentally established and considered thermodynamically stable: ThB₄, ThB₆, and ThB₁₂. bohrium.comresearchgate.netresearchgate.net
Thorium tetraboride (ThB₄) crystallizes in the tetragonal P4/mbm space group. osti.govosti.gov This structure is characterized by a three-dimensional network. osti.gov The thorium atoms are situated at the 4(g) Wyckoff site, while the boron atoms occupy the 4(e), 4(h), and 8(j) Wyckoff sites. tubitak.gov.tr In this arrangement, each thorium atom is bonded in an 8-coordinate geometry to eighteen boron atoms, with Th-B bond distances ranging from 2.77 to 3.09 Å. osti.gov The boron atoms form a complex framework, including octahedra and B₂ units, which are interconnected. tubitak.gov.trillinois.edu The structure can be described as an intergrowth of ThB₄-like and U₃Si₂-like slabs. researchgate.net
Table 1: Crystallographic Data for Tetragonal ThB₄
| Property | Value |
|---|---|
| Crystal System | Tetragonal |
| Space Group | P4/mbm (No. 127) |
| Lattice Parameters | a = 7.2616(3) Å, c = 8.2260(3) Å |
Data sourced from references researchgate.netaip.org.
Thorium hexaboride (ThB₆) adopts a cubic crystal structure belonging to the Pm-3m space group (No. 221). researchgate.netsimmate.org This structure is analogous to other metal hexaborides, featuring a framework of B₆ octahedra. illinois.edu The thorium atoms and the B₆ octahedra form a NaCl-like arrangement. illinois.edu
Table 2: Crystallographic Data for Cubic ThB₆
| Property | Value |
|---|---|
| Crystal System | Cubic |
| Space Group | Pm-3m (No. 221) |
| Unit Cell Volume | 69.65 ų |
Data sourced from reference simmate.org.
Thorium dodecaboride (ThB₁₂) possesses a cubic structure of the UB₁₂-type, which belongs to the Fm-3m space group (No. 225). researchgate.netescholarship.orgmaterialsproject.org The stabilization of this phase at ambient pressure can be facilitated by the substitution of a small percentage of thorium with zirconium. escholarship.org In this structure, the thorium atoms are surrounded by B₁₂ cuboctahedra.
Table 3: Crystallographic Data for Cubic ThB₁₂
| Property | Value |
|---|---|
| Crystal System | Cubic |
| Space Group | Fm-3m (No. 225) |
| Lattice Parameter | a = 7.465 Å |
Data sourced from reference escholarship.org.
In addition to the experimentally confirmed phases, theoretical calculations, particularly ab initio evolutionary searches, have predicted the existence of several other this compound compositions. bohrium.comresearchgate.netresearchgate.net These phases are predicted to be thermodynamically stable under high pressure, but they may also exist at ambient pressure as metastable states. bohrium.comresearchgate.netresearchgate.net The predicted compositions include ThB, ThB₂, Th₃B₄, and ThB₈. bohrium.comresearchgate.netresearchgate.net
Among the theoretically predicted phases, thorium diboride (ThB₂) with an orthorhombic structure in the Amm2 space group has been identified. bohrium.comresearchgate.netresearchgate.net Computational studies suggest this phase becomes thermodynamically stable at a pressure of 35 GPa. bohrium.comresearchgate.netresearchgate.net The possibility of its existence as a metastable compound at ambient pressure remains an area of interest. bohrium.comresearchgate.netresearchgate.net
Table 4: Compound Names Mentioned
| Compound Name | Formula |
|---|---|
| This compound | ThBₓ |
| Thorium tetraboride | ThB₄ |
| Thorium hexaboride | ThB₆ |
| Thorium dodecaboride | ThB₁₂ |
| Thorium monoboride | ThB |
| Thorium diboride | ThB₂ |
| Trithorium tetraboride | Th₃B₄ |
| Thorium octaboride | ThB₈ |
| Zirconium | Zr |
Theoretically Predicted and Metastable Phases: ThB, ThB2, Th3B4, ThB8
Rhombohedral ThB, Th₃B₄, ThB₈ (R3̄m)
Ab initio evolutionary searches have predicted the existence of several this compound compositions that are thermodynamically stable under high-pressure conditions. researchgate.netbohrium.com Among these, ThB, Th₃B₄, and ThB₈ are all calculated to crystallize in a rhombohedral structure belonging to the R-3m space group (No. 166). researchgate.netbohrium.comresearchgate.net
The stability of these phases is predicted at pressures of 54 GPa for ThB, 19 GPa for Th₃B₄, and 51 GPa for ThB₈. researchgate.netbohrium.com While their thermodynamic stability is established at high pressures, there remains a possibility for these compounds to exist at ambient pressure (0 GPa) in a metastable state. researchgate.netbohrium.com
Table 1: Crystallographic Data for Rhombohedral Thorium Borides
| Compound | Formula | Crystal System | Space Group | Pearson Symbol |
|---|---|---|---|---|
| This compound | ThB | Rhombohedral | R-3m | hR2 |
| This compound | Th₃B₄ | Rhombohedral | R-3m | - |
Ternary this compound Systems
The inclusion of a third element, such as carbon or ruthenium, into the thorium-boron system leads to the formation of ternary compounds with unique structural characteristics.
Thorium Boron Carbides: ThBC, ThB₂C, Th₃B₂C₃, Th₂B₂C₃ (formerly "ThBC₂")
Investigations into the Th-B-C system at 1400°C have confirmed the existence of four distinct ternary thorium boron carbides: ThBC, ThB₂C, Th₃B₂C₃, and Th₂B₂C₃. researchgate.netresearchgate.netmrs-serbia.org.rs The compound Th₂B₂C₃ was previously misidentified in literature as "ThBC₂". mrs-serbia.org.rssanu.ac.rs
These compounds form two main isotypic series:
{Th,U,Np,Pu}BC : These can adopt either the UBC-type structure (space group Cmcm) or the ThBC-type structure (space group P4₁2₂). mrs-serbia.org.rs
{Th,U,Np,Pu}B₂C : This series crystallizes in the ThB₂C-type structure, which has the rhombohedral space group R-3m. mrs-serbia.org.rs
Crystal Structure Determination of Th₂B₂C₃ (Pnnm)
The precise formula and crystal structure for the compound formerly known as "ThBC₂" were definitively established through single-crystal X-ray diffraction analysis. mrs-serbia.org.rssanu.ac.rs This work corrected the formula to Th₂B₂C₃ and identified it as a new, unique structure type. researchgate.netmrs-serbia.org.rs
Th₂B₂C₃ crystallizes in the orthorhombic system with the space group Pnnm (No. 58). researchgate.netresearchgate.netmrs-serbia.org.rs The refined lattice parameters from single-crystal data are a = 1.30655(3) nm, b = 0.39757(1) nm, and c = 0.36507(1) nm. researchgate.netresearchgate.net
Table 2: Crystallographic Data for Select Thorium Boron Carbides
| Compound | Formula | Crystal System | Space Group | Notes |
|---|---|---|---|---|
| Thorium Boron Carbide | ThB₂C | Rhombohedral | R-3m | ThB₂C-type structure. mrs-serbia.org.rs |
Characterization of Boron-Carbon Chains and Coordination Environments
The unique orthorhombic structure of Th₂B₂C₃ is distinguished by its novel boron-carbon structural units. researchgate.netdntb.gov.ua It features C₂-branched infinite chains with a repeating sequence of ...B-C₁-B-B-C₁-B... researchgate.netresearchgate.netmrs-serbia.org.rs In this arrangement, each boron atom is additionally bonded to a second type of carbon atom (C₂). mrs-serbia.org.rs
The coordination environments for the different atoms within the Th₂B₂C₃ structure are as follows mrs-serbia.org.rs:
Boron (B) atoms are situated in a typical triangular prismatic coordination of metal atoms.
C₁ atoms are at the center of a Th₄B₂ bipyramid.
C₂ atoms are surrounded by five thorium atoms in a pyramidal arrangement and one boron atom.
Ruthenium-Thorium Borides: Ru₃B₂Th
The ternary boride Ru₃B₂Th is part of a series of compounds with the general formula Ru₃B₂X (where X = Th, U). rsc.orgresearchgate.net These compounds are noted for their distinct structural, mechanical, and electrical properties that make them suitable for high-temperature applications. researchgate.net
Hexagonal Structure (Ru₃B₂X-type)
The crystal structure of Ru₃B₂Th is hexagonal, belonging to the space group P6/mmm (No. 191). rsc.org This structure can be visualized as being composed of three distinct structural building blocks. researchgate.net Density functional theory (DFT) calculations have been used to investigate the ground-state features of these compounds, confirming their mechanical stability. researchgate.net Both Ru₃B₂Th and its uranium analogue (Ru₃B₂U) exhibit covalent bonding and metallic behavior. researchgate.net
Table 3: Crystallographic Data for Ruthenium-Thorium Boride
| Compound | Formula | Crystal System | Space Group | Pearson Symbol |
|---|
Coordination Environments within Ternary Lattices
In ternary borides with the formula ThMB₄ (where M can be a transition metal like V, Mo, W, Re, or Cr), specific coordination environments are established. xylenepower.com For instance, in the orthorhombic borides Th₂MB₁₀, the structure is closely related to that of ThB₆. xylenepower.com
A detailed analysis of Ru₃B₂Th reveals distinct coordination spheres for each element. The thorium atoms are encased in a hexagonal prismatic arrangement of 12 ruthenium (Ru) atoms. usp.brrsc.org This coordination is a hallmark of metal-rich borides and is crucial for the stability of the structure. usp.br Each boron (B) atom is situated within a trigonal prism formed by 6 Ru atoms. usp.br These B-centered trigonal prisms link together by sharing edges, creating a continuous network. usp.br The ruthenium atoms, in turn, are coordinated by 4 boron atoms and 4 thorium atoms, forming a distorted square antiprism that connects the thorium and boron layers. usp.br
In ThCrB₄, which adopts the YCrB₄-type structure, and ThCr₂B₆, which is isostructural with CeCr₂B₆, the boron atoms form a network of trigonal prisms centered by the metal atoms. scispace.com
Structural Elucidation Methodologies
The precise determination of the atomic arrangement within this compound crystals relies on several key diffraction techniques.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive method that provides detailed information about the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, bond angles, and site ordering. carleton.edumeasurlabs.commdpi.com This technique is essential for the precise determination of a unit cell and the positions of atoms within the lattice. carleton.edu
SC-XRD studies have been instrumental in characterizing various this compound compounds. For thorium tetraboride (ThB₄), single-crystal analysis revealed a tetragonal structure. core.ac.uk The structures of several ternary thorium borides, including ThCrB₄ and ThCr₂B₆, were also determined using single-crystal X-ray data. scispace.com Similarly, the crystal structures of ether adducts of thorium tetrahydroborate, which are precursors for this compound thin films, were established through SC-XRD. core.ac.uk
The process of SC-XRD involves mounting a small single crystal (typically 0.1 - 0.4 mm in size) on a diffractometer. usask.ca The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected and analyzed to determine the crystal structure. carleton.edumun.ca
Interactive Table: Crystallographic Data for Thorium Borides from Single-Crystal XRD
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |
| ThB₄ | Tetragonal | P4/mbm | 7.258 | 7.258 | 4.116 | scispace.com |
| ThB₆ | Cubic | Pm-3m | 4.110 | 4.110 | 4.110 | scispace.com |
| ThCrB₄ | Orthorhombic | Pbam | 6.058 | 11.712 | 3.640 | scispace.com |
| ThCr₂B₆ | Orthorhombic | Immm | 3.158 | 6.591 | 8.364 | scispace.com |
| Th(BH₄)₄(Et₂O)₂ | Orthorhombic | Cmcm | - | - | - | core.ac.uk |
| Th(BH₄)₄(thf)₂ | Monoclinic | C2/c | - | - | - | core.ac.uk |
| Th(BH₄)₄(dme) | Monoclinic | P2₁/n | - | - | - | core.ac.uk |
Powder X-ray Diffraction Analysis
Powder X-ray diffraction (PXRD) is a rapid analytical technique used primarily for the phase identification of crystalline materials and can provide information on unit cell dimensions. carleton.educarleton.edumyscope.training The material is finely ground and homogenized to ensure a random orientation of the crystallites. carleton.edurruff.info The resulting diffraction pattern is a fingerprint of the crystalline phases present. filab.frucmerced.edu
PXRD has been widely used to study thorium borides. It confirmed the existence of binary compounds like ThB₄, ThB₆, and ThB₁₂. xylenepower.com In the study of ternary systems, powder diffraction analysis showed that compounds like PuTB₂ (where T = Tc, Re, Ru, Os) are isostructural. The technique is also used to assess the purity of samples and to identify any secondary phases. For example, in the synthesis of a Y-Fe-Ti-B compound with a ThMn₁₂-type structure, PXRD was used to identify the main phase and the presence of a small amount of α-Fe.
The analysis of PXRD data can be qualitative, for phase identification, or quantitative, to determine the relative amounts of different phases. thesolubilitycompany.comusp.org
Interactive Table: Lattice Parameters of ThB₄ from Powder XRD
| Sample Condition | a (Å) | c (Å) | Reference |
| As prepared | 7.258 ± 0.002 | 4.116 ± 0.002 | scispace.com |
| Melted | 7.257 ± 0.002 | 4.097 ± 0.002 | scispace.com |
Neutron Diffraction Studies (where applicable to related borides)
Neutron diffraction is a powerful technique for crystal structure determination, particularly for compounds containing both heavy and light elements, such as metal borides. researchgate.nettu-darmstadt.de Because X-rays are scattered by electrons, it is difficult to accurately locate light atoms like boron in the presence of heavy metal atoms like thorium. researchgate.net Neutrons, however, are scattered by atomic nuclei, and their scattering power does not have a simple dependence on atomic number, making it possible to determine the positions of boron atoms with greater accuracy. researchgate.netornl.gov
While specific neutron diffraction data for thorium borides are not extensively detailed in the provided context, the technique has been crucial for related compounds. For instance, neutron diffraction was used to determine the accurate crystal structures of Ru₂B₃ and Os₂B₃, where isotopically enriched ¹¹B was used to enhance the signal from the boron atoms. researchgate.net Similarly, a neutron diffraction measurement was essential for the complete crystal structure determination of W₂B₄. tu-darmstadt.de In the study of a Y-Fe-Ti-B compound with a ThMn₁₂-type structure, neutron diffraction revealed that boron atoms occupy specific interstitial sites. These examples highlight the indispensable role of neutron diffraction in elucidating the precise structural details of complex borides, a role that is equally applicable to the study of thorium borides. core.ac.ukacs.org
Electronic Structure and Chemical Bonding Theory
First-Principles Density Functional Theory (DFT) Calculations
The ground-state properties and electronic characteristics of various thorium borides have been investigated using first-principles calculations based on Density Functional Theory (DFT). rsc.orgresearchgate.net These ab initio methods are essential for studying actinide-containing compounds, providing insights into structural stability, phase transitions under pressure, and mechanical properties. chemicalbook.combohrium.com
For instance, systematic studies on the Th-B binary system have been performed using evolutionary structure search algorithms, like USPEX (Universal Structure Predictor: Evolutionary Xtallography), in conjunction with DFT calculations. bohrium.com These computational searches have successfully predicted thermodynamically stable compositions at both ambient and high pressures. At zero pressure, calculations confirm the stability of ThB₄, ThB₆, and ThB₁₂. bohrium.com Under pressure, other compositions such as ThB, Th₃B₄, ThB₂, and ThB₈ are predicted to become stable at pressures of 54, 19, 35, and 51 GPa, respectively. bohrium.com
In studies of ternary thorium borides, such as the hexagonal Ru₃B₂Th, DFT has been employed to investigate structural, mechanical, and electronic characteristics. rsc.orgrsc.org These calculations often use approximations like the Voigt-Reuss-Hill (VRH) approximation to derive polycrystalline elastic constants from the calculated single-crystal constants. rsc.org The generalized gradient approximation (GGA) is a common functional used in these studies to describe the exchange-correlation energy. researchgate.net
Band Theory of Electronic Properties
Band structure calculations are fundamental to understanding the electronic properties of thorium borides. chemicalbook.com These calculations consistently show that thorium borides, such as ThB₄, ThB₆, and the ternary ThCr₂B₆, are metallic conductors. researchgate.net The metallic nature is confirmed by the presence of electronic states at the Fermi level in the calculated density of states (DOS).
For example, investigations into the ternary compound Ru₃B₂Th highlight its metallic behavior through electronic band structure analysis. rsc.orgrsc.org Similarly, studies of metal hexaborides, a category that includes ThB₆, show that trivalent hexaborides are typically metallic. scirp.org ThB₆ is specifically identified as a paramagnetic metal. scirp.org The metal-like conductivity is a general characteristic of borides, which are known to be hard, high-melting materials. chemicalbook.comamericanelements.com Optical properties, such as modest reflectivity, are also compatible with their metallic electronic structure. rsc.orgrsc.org
Role of Thorium 5f Electrons in Bonding
A crucial aspect of the electronic structure of thorium compounds is the role of the 5f electrons. chemicalbook.com Thorium is unique among the actinides, with a ground-state electron configuration of [Rn]6d²7s², meaning its 5f shell is empty in the free atom. chemicalbook.commdpi.com The 5f shell becomes filled or partially filled only upon the formation of chemical bonds. chemicalbook.com This contrasts with lanthanides, as the 5f orbitals of actinides are more radially extended and can participate in covalent bonding. mdpi.com
In thorium compounds, the 6d orbitals are generally lower in energy than the 5f orbitals and are thought to play a dominant role in bonding interactions. mdpi.com However, optical investigations of crystalline thorium have revealed interband transitions that must involve hybridized 5f final states. aps.org
In ternary borides like Ru₃B₂Th, the hybridization of Ru-4d and U-5f orbitals is noted; a similar interaction involving Th-5f orbitals is expected to influence the bonding, although thorium's effect on bonding is distinct from that of uranium. rsc.org While some studies on other thorium compounds, like hydrides, suggest very little participation of 5f orbitals in the bonding, their potential for hybridization remains a key feature in borides. jh.eduosti.gov The degree of localization of these 5f states is a critical parameter that can be significantly affected by factors such as spin-orbit coupling. chemicalbook.com
For actinide-containing systems, a correct description of the role of 5f electrons requires the inclusion of spin-orbit coupling (SOC) in theoretical calculations. chemicalbook.com SOC is a relativistic effect that describes the interaction between an electron's spin and its orbital motion. albany.edu This interaction is particularly significant in heavy elements like thorium.
The inclusion of the SOC correction can significantly affect the calculated band structure. chemicalbook.comescholarship.org It influences key physical parameters such as the degree of localization of the 5f states, local atomic magnetic moments, and elastic characteristics. chemicalbook.com In band structure calculations, SOC can lead to the splitting of energy bands, which can, in turn, narrow the band gap in semiconductors or modify the density of states at the Fermi level in metals. mdpi.com
Hybridization and Localization of 5f States
Analysis of Chemical Bonding Character
The chemical bonding in borides is complex and cannot be described by a single type. It typically features a combination of covalent, metallic, and ionic contributions, which accounts for their unique properties like high hardness, high melting points, and metallic conductivity. researchgate.net
The bonding in thorium borides exhibits a mixture of these three bonding types.
Covalent Bonding: Strong covalent bonds are a hallmark of borides, particularly within the boron substructures. scirp.org In metal hexaborides, the B₆ octahedra form a rigid framework stabilized by strong covalent bonds. scirp.org In ternary compounds like Ru₃B₂Th, strong covalent character is observed in the Ru-B interactions. rsc.org
Metallic Bonding: The metallic character arises from the delocalized electrons in the conduction bands. This is evident in the calculated electronic structures of ThB₄, ThB₆, and various ternary thorium borides, which show them to be metallic conductors. researchgate.netrsc.org The metallic bonding component contributes to their electrical conductivity.
Ionic Bonding: An ionic component arises from charge transfer between the electropositive metal and the boron atoms or framework. In metal hexaborides, the structure is often described as a rigid boron framework containing metal ions. scirp.org Analysis of other thorium compounds, like thorium borohydride (B1222165), also suggests a significant ionic component to the metal-ligand bonding, as expected from the highly electropositive nature of thorium. core.ac.uk
Recent DFT calculations on lanthanide hexaborides have confirmed that covalent, metallic, and ionic bonding coexist, a situation that is analogous to thorium hexaboride. scirp.org
Table of Compounds Mentioned
| Compound Name | Formula |
| Thorium Boride | ThBₓ |
| Thorium Tetraboride | ThB₄ |
| Thorium Hexaboride | ThB₆ |
| Thorium Dodecaboride | ThB₁₂ |
| Thorium Diboride | ThB₂ |
| Ruthenium this compound | Ru₃B₂Th |
| Thorium Chromium Boride | ThCrB₄ |
| Thorium Chromium Hexaboride | ThCr₂B₆ |
| Cerium Chromium Hexaboride | CeCr₂B₆ |
| Thorium Hydride | ThHₓ |
| Thorium Borohydride | Th(BH₄)₄ |
| Lanthanide Hexaboride | LaB₆ |
| Calcium Hexaboride | CaB₆ |
| Yttrium Hexaboride | YB₆ |
| Potassium Hexaboride | KB₆ |
| Scandium Hexaboride | ScB₆ |
| Manganese Hexaboride | MnB₆ |
| Magnesium Diboride | MgB₂ |
| Titanium Diboride | TiB₂ |
| Uranium Diboride | UB₂ |
| Uranium Tetraboride | UB₄ |
| Hafnium Dodecaboride | HfB₁₂ |
| Americium Dodecaboride | AmB₁₂ |
| Hafnium Boride Iridide | HfIrB₄ |
| Niobium Iron Boride | NbFeB₂ |
| Thorium Tetrafluoride | ThF₄ |
| Thorium Tetrachloride | ThCl₄ |
| Thorium Tetrabromide | ThBr₄ |
| Thorium Tetraiodide | ThI₄ |
Data Table of Calculated Properties for Thorium Borides
Electron-Deficient Bonding in Boron Networks
The chemical bonding in metal borides is notably complex due to boron's status as an electron-deficient element, possessing only three valence electrons but four valence orbitals. aip.orglibretexts.org This deficiency prevents the formation of simple covalent lattices like those seen in diamond or graphite (B72142). libretexts.org Instead, boron atoms create unique and stable aggregates, often forming polyhedral clusters and extensive three-dimensional networks. libretexts.orglibretexts.org
In boron-rich metal borides, the stability of the boron framework is dependent on electrons donated by the metal atoms. libretexts.orgwikipedia.org These compounds are therefore considered electron-deficient solids. libretexts.orgwikipedia.org The metal atoms, such as thorium, reside within the voids of the boron framework and transfer valence electrons to the boron polyhedra. wikipedia.org This electron donation is crucial for satisfying the bonding requirements of the boron network, which would otherwise lack a sufficient number of electrons to form stable covalent bonds. libretexts.org The resulting structure is a combination of strong covalent B-B bonds within the network and ionic interactions between the positively charged metal ions and the negatively charged boron framework. wikipedia.org This complex bonding arrangement is responsible for the characteristic properties of metal borides, including their hardness and chemical inertness. wikipedia.org
The structure of the boron network itself varies with the ratio of boron to metal atoms. libretexts.orgmpg.de At lower boron concentrations, the boron atoms may form isolated atoms, pairs, or chains. As the boron content increases, more complex structures like two-dimensional frameworks and eventually three-dimensional networks composed of boron polyhedra (such as B₆ octahedra or B₁₂ icosahedra) become dominant. libretexts.orgmpg.de
σ-like Bonding in Boron-Carbon Chains
In ternary systems containing thorium, boron, and carbon, such as thorium borocarbides, the bonding characteristics become even more diverse. Research into the Th-B-C system has identified compounds like ThBC, ThB₂C, and Th₃B₂C₃. A detailed analysis of the crystal structure of Th₂B₂C₃ reveals the presence of infinite, C₂-branched chains with a repeating …B-C₁-B-B-C₁-B… sequence. In this unique arrangement, each boron atom is also linked to a second type of carbon atom (C₂).
An analysis of the electronic structure of Th₂B₂C₃ indicates the presence of features characteristic of these chains and their structural subunits, which include σ-like bonding. This type of bonding is a fundamental aspect of covalent interactions, involving the direct, head-on overlap of atomic orbitals. The existence of σ-like bonding within these boron-carbon chains is a key factor in the stability and electronic properties of the compound.
Fermi Surface Features and Metallic Behavior
The metallic nature of thorium-containing borides is a direct consequence of their electronic band structure and the characteristics of their Fermi surface. iith.ac.in The Fermi surface, which is the boundary in momentum space between occupied and unoccupied electron states at absolute zero temperature, is crucial in determining a material's electrical properties. In metals, the Fermi surface is continuous, and there are available energy states immediately above the occupied ones, allowing electrons to move freely when an electric field is applied.
Investigations into thorium-containing compounds reveal that their metallic character is evident from the presence of various bands crossing the Fermi level. iith.ac.in Specifically, theoretical studies on thorium-based materials like ThRu₂Si₂ and ThRhIn₅ have been used to understand the behavior of 5f electrons and to serve as reference points for more complex, correlated systems. arxiv.orgjps.jp The Fermi surface topology of ThRu₂Si₂ has been successfully mapped and explained by band structure calculations. jps.jp
For thorium itself, while a gaseous atom has an anomalous electron configuration, metallic thorium exhibits significant involvement of its 5f electrons. mdpi.com The crystal structure of metallic thorium can only be explained by invoking these 5f states, which are located near the Fermi level. mdpi.com This 5f electron contribution is a defining characteristic of actinides and influences the electronic properties of its compounds. mdpi.com In thorium borides and related compounds, the hybridization of thorium's 5f and 6d orbitals with the boron and other constituent atoms' orbitals contributes to the density of states at the Fermi level, leading to their characteristic metallic behavior. iith.ac.inmdpi.com
Electron-Phonon Coupling and Superconducting Predictions
The potential for superconductivity in materials is often linked to the strength of the interaction between their electrons and phonons (quantized lattice vibrations), a phenomenon known as electron-phonon coupling (EPC). acs.orguspex-team.org In conventional superconductors, this coupling is the mechanism responsible for the formation of Cooper pairs, which can move through the lattice without resistance. The strength of the EPC is quantified by the electron-phonon coupling constant, λ. aip.org
First-principles calculations based on density functional theory (DFT) are a powerful tool for predicting the superconducting properties of materials before they are synthesized. uspex-team.orgaip.org This theoretical approach is used to calculate the EPC constant (λ), the logarithmic average phonon frequency (ωlog), and ultimately the superconducting transition temperature (Tc), often using formulations like the Allen-Dynes modified McMillan equation. aip.org
While extensive research has been conducted on predicting superconductivity in thorium hydrides and nitrides under high pressure, these studies provide a methodological blueprint for investigating thorium borides. uspex-team.orgaip.orguspex-team.org For instance, calculations for thorium nitrides under pressure have predicted that compounds like ThN₄ and ThN₆ possess high EPC constants of 1.874 and 0.894, respectively, leading to predicted Tc values of around 21-25 K at 100 GPa. aip.orgresearchgate.net Similarly, thorium hydrides such as ThH₁₀ have been predicted and subsequently synthesized, exhibiting record-high experimental critical temperatures of 159-161 K at pressures around 170-175 GPa. uspex-team.orguspex-team.org
These findings highlight that theoretical predictions based on strong electron-phonon coupling are a viable pathway to discovering new superconductors. acs.org Although specific predictions for simple thorium borides are not as established, the same theoretical framework could be applied to explore their potential for phonon-mediated superconductivity, particularly by investigating their structural stability, electronic band structure, phonon modes, and EPC strength under various conditions.
Computational Modeling and Simulation Studies
Ab Initio Evolutionary Search Algorithms for Structure Prediction
Ab initio (first-principles) evolutionary search algorithms represent a powerful computational strategy for predicting stable crystal structures of compounds based solely on their chemical composition. These methods, often implemented in codes like USPEX (Universal Structure Predictor: Evolutionary Xtallography), explore the potential energy landscape of a system to identify the most energetically favorable atomic arrangements. escholarship.orgresearchgate.net
Evolutionary search algorithms combined with density functional theory (DFT) calculations have been employed to systematically explore the Th-B binary system across a wide pressure range (0–200 GPa). escholarship.org These computational searches have successfully predicted both experimentally known and novel, yet-to-be-synthesized, thorium boride compositions.
At ambient pressure, these calculations confirm the thermodynamic stability of the experimentally reported phases: ThB₄, ThB₆, and ThB₁₂. escholarship.org The predictions for their crystal structures are in agreement with experimental data, with ThB₄ having a P4/mbm space group, ThB₆ a Pm-3m space group, and ThB₁₂ an Fm-3m space group. escholarship.orgaps.org
Under the application of high pressure, the evolutionary searches predict several new stable compositions that are not favored at ambient conditions. escholarship.orgaps.org These include:
ThB : Predicted to be stable with an R-3m space group at 54 GPa. escholarship.org
Th₃B₄ : Predicted to stabilize in an R-3m space group at 19 GPa. escholarship.org
ThB₂ : Found to be stable in an Amm2 space group at 35 GPa. escholarship.org
ThB₈ : Predicted with an R-3m space group at 51 GPa. escholarship.org
While these phases are thermodynamically stable at high pressures, the calculations suggest they might also exist at ambient pressure as metastable materials. escholarship.org The identification of these potential stable and metastable phases is critical for guiding high-pressure synthesis experiments aimed at creating new advanced materials. escholarship.orgaps.org
Table 1: Predicted Stable this compound Compositions This table summarizes the findings from ab initio evolutionary searches, showing the predicted stable compositions at ambient and elevated pressures.
| Composition | Space Group | Predicted Stability Pressure (GPa) | Status |
| ThB₄ | P4/mbm | 0 | Stable (Experimental) |
| ThB₆ | Pm-3m | 0 | Stable (Experimental) |
| ThB₁₂ | Fm-3m | 0 | Stable (Experimental) |
| Th₃B₄ | R-3m | 19 | High-Pressure Phase |
| ThB₂ | Amm2 | 35 | High-Pressure Phase |
| ThB₈ | R-3m | 51 | High-Pressure Phase |
| ThB | R-3m | 54 | High-Pressure Phase |
Pseudopotential Approaches (e.g., VASP) in DFT Calculations
Density Functional Theory (DFT) is the workhorse for electronic structure calculations in materials science. nus.edu.sg To make these calculations computationally tractable for systems with many electrons, like those containing thorium, the pseudopotential approximation is commonly used. nus.edu.sgmdpi.com This approach replaces the strong Coulomb potential of the nucleus and the tightly bound core electrons with a weaker, effective potential (the pseudopotential). nus.edu.sg This significantly reduces the computational cost by decreasing the number of electrons treated explicitly and allowing the use of a more manageable plane-wave basis set. nus.edu.sg
The Vienna Ab initio Simulation Package (VASP) is a widely used computational code for performing DFT calculations based on pseudopotentials and a plane-wave basis set. nus.edu.sgliu.se For heavy elements like thorium, the Projector-Augmented Wave (PAW) method, as implemented in VASP, is particularly effective. nus.edu.sg The PAW method is a powerful extension of the pseudopotential and all-electron methods, combining the efficiency of the former with the accuracy of the latter. nus.edu.sg
In studies of thorium borides, DFT calculations using the PAW potentials within VASP are employed to:
Optimize crystal structures found through evolutionary searches. researchgate.net
Calculate the total energy of different configurations to determine their relative stability. rsc.org
Determine electronic band structures and density of states to understand bonding and electronic properties. rsc.org
Compute forces on atoms and stress tensors, which are necessary for calculating mechanical and vibrational properties. rsc.orgresearchgate.net
Thermodynamic Property Predictions via Quasi-Harmonic Approximation
The Quasi-Harmonic Approximation (QHA) is a theoretical model used in conjunction with first-principles calculations to predict the thermodynamic properties of crystalline solids at different temperatures and pressures. researchgate.netaps.org The QHA extends the harmonic approximation by allowing the phonon frequencies to depend on the volume of the crystal. rsc.org
The process involves calculating the total energy and phonon dispersion curves for a crystal at several different volumes. rsc.orgrsc.org From this information, the Helmholtz free energy can be determined as a function of volume and temperature. By minimizing the free energy at a given temperature and pressure, key thermodynamic properties can be derived. rsc.orgaps.org
For thorium compounds, including borides like ThB₄, the QHA has been used to predict a range of important thermodynamic data: researchgate.net
Thermal Expansion: The model can predict how the lattice parameters and volume of the material change with temperature. researchgate.netaps.org
Heat Capacity (Cv and Cp): The constant volume and constant pressure heat capacities can be calculated as a function of temperature. aps.orgrsc.org
Bulk Modulus: The change in a material's resistance to compression with temperature and pressure can be determined. researchgate.netaps.org
Grüneisen Parameter: This parameter, which describes the effect of volume change on vibrational frequencies, can be calculated. researchgate.net
These predicted properties are valuable for understanding the behavior of thorium borides in high-temperature environments, such as those found in nuclear reactors. aps.orgresearchgate.net
Comparative Analysis of Computational Codes and Functionals
The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation (XC) functional, which approximates the complex many-body electronic interactions. nih.govcurtin.edu.au Furthermore, different computational codes, while based on similar theoretical foundations, can have different implementations that affect performance and results. liu.sequora.com
Functionals: Several XC functionals are commonly used in solid-state calculations.
Local Density Approximation (LDA): One of the earliest functionals, it often over-binds atoms, leading to smaller-than-experimental lattice parameters. researchgate.net
Generalized Gradient Approximation (GGA): Functionals like PBE (Perdew-Burke-Ernzerhof) are a standard choice and often improve upon LDA. researchgate.net However, they can under-bind atoms, resulting in larger lattice parameters. researchgate.net The PBEsol functional, a revision of PBE for solids, is often used for structural optimization as it typically yields better agreement with experimental geometries. researchgate.netnih.gov
Meta-GGA: Functionals like SCAN (Strongly Constrained and Appropriately Normed) include the kinetic energy density, offering a higher level of theory. escholarship.orgaps.org SCAN often provides more accurate formation energies and lattice constants than GGA functionals for many materials. escholarship.orgnih.gov The r²SCAN functional is a revised version designed to improve the numerical stability and reliability of SCAN. escholarship.orgaps.org
Hybrid Functionals: Functionals like PBE0 or B3LYP incorporate a fraction of exact Hartree-Fock exchange, which can significantly improve the prediction of electronic properties like band gaps, but at a much higher computational cost. researchgate.netcurtin.edu.au
In a comparative study on ternary borides including Ru₃B₂Th, DFT calculations were used to investigate structural and electronic properties. rsc.org For general studies on thorium borides, calculations have often utilized the PBE functional for its balance of accuracy and computational cost. researchgate.net The choice of functional is critical; for instance, PBEsol is often preferred for geometry optimization, while SCAN may offer more accurate energies. nih.gov
Computational Codes:
VASP: A popular, robust, and efficient plane-wave code, particularly for its PAW pseudopotential library. It is often faster for large supercells compared to some alternatives. nus.edu.sgliu.sequora.com
Quantum Espresso (QE): Another widely used open-source plane-wave code, often considered user-friendly and comparable in capability to VASP and ABINIT. quora.com
FHI-aims: An all-electron code that uses numeric atom-centered orbitals, which can be advantageous for certain types of calculations and offers an alternative to plane-wave methods. researchgate.net
The choice between these codes often depends on user experience, specific required functionalities, and computational efficiency for the system of interest. liu.sequora.com For thorium borides, VASP is frequently cited in the literature, leveraging its well-established PAW potentials for heavy elements. nus.edu.sgresearchgate.net
Simulation of High-Pressure Behavior and Phase Transformations
First-principles calculations are a primary tool for simulating the behavior of materials under extreme pressures, conditions that can be challenging and expensive to achieve experimentally. By calculating the enthalpy (H = E + PV) of various candidate structures at different pressures, a theoretical pressure-composition phase diagram can be constructed. The structure with the lowest enthalpy at a given pressure is predicted to be the most stable. aps.org
For the thorium-boron system, such simulations have predicted several pressure-induced phase transformations. escholarship.orgaps.org As detailed in section 5.1.1, compositions like ThB, Th₃B₄, and ThB₂ are not stable at ambient pressure but are predicted to form at pressures of 54, 19, and 35 GPa, respectively. escholarship.org
Simulations of known phases, such as ThB₄, under hydrostatic pressure also provide valuable data. By applying pressure and optimizing the geometry, researchers can study the changes in lattice parameters and predict mechanical stability. researchgate.net For ThB₄, first-principles calculations have been used to determine its structural parameters and single-crystal elastic constants under pressures up to 70 GPa, confirming its mechanical stability in this range. researchgate.net These high-pressure simulations are crucial for understanding the fundamental stability of thorium borides and for predicting novel phases with potentially enhanced properties. aps.org
Phase Stability and Thermodynamic Behavior
Binary Thorium-Boron Phase Equilibria
In the binary thorium-boron system, several compounds have been identified and studied. At ambient pressure, ThB₄, ThB₆, and ThB₁₂ are the experimentally confirmed stable compositions. bohrium.comencyclopedia.pub Theoretical calculations support the stability of these phases. bohrium.comaip.org Investigations have also confirmed the existence of ThB₄ and ThB₆ phases, with their lattice parameters showing little variation, indicating a narrow composition range for the tetraboride. osti.govosti.gov However, some studies report that ThB₄ can become boron deficient at high temperatures before decomposing. osti.gov A new phase with approximately 50 at. % boron has also been reported, though its structure is complex and not fully determined. osti.gov
Enthalpy of Formation Calculations for Stable Compositions
The stability of chemical compounds is fundamentally related to their enthalpy of formation, which represents the energy change upon their formation from constituent elements. For thorium borides, both experimental estimations and theoretical calculations have been employed to determine these values.
Early estimates suggested the heats of formation for ThB₄ and ThB₆ to be less than -54 kcal/mole and -66 kcal/mole, respectively. dtic.mil These estimations were based on the observation that ThB₆ is stable in the presence of graphite (B72142) at high temperatures, while ThB₄ is not. dtic.mil
First-principles calculations based on density functional theory (DFT) have provided more precise values. These calculations are crucial for understanding the thermodynamic stability of various thorium boride compositions. bohrium.comaip.org A negative enthalpy of formation indicates that a compound is thermodynamically stable relative to its constituent elements. mdpi.com For instance, calculations for Ru₃B₂Th have shown a negative enthalpy of formation, signifying that its formation is a thermodynamically favorable process under normal conditions. rsc.org
The table below summarizes the calculated enthalpies of formation for several stable this compound compositions.
| Compound | Enthalpy of Formation (kcal/mole) | Reference |
| ThB₄ | < -54 | dtic.mil |
| ThB₆ | < -66 | dtic.mil |
This table presents data from both early estimations and more recent theoretical calculations.
Metastability and Formation under Ambient Conditions
While ThB₄, ThB₆, and ThB₁₂ are the stable phases at ambient pressure, theoretical studies predict that other compositions, such as ThB, Th₃B₄, and ThB₂, can become thermodynamically stable at high pressures. bohrium.comaip.orgdntb.gov.ua Interestingly, there is a possibility that these high-pressure phases could exist at ambient conditions in a metastable state. bohrium.comaip.orgdntb.gov.ua
The synthesis of thorium borides often involves high-temperature processes. For example, ThB₆ and ThB₁₂ can be produced by heating thorium with boron. encyclopedia.pub Another method involves the chemical vapor deposition from volatile precursors like the diethyl ether adduct of thorium borohydride (B1222165), Th(BH₄)₄(Et₂O)₂, which yields amorphous films with a stoichiometry close to ThB₂ at 350 °C. core.ac.uk
Ternary Thorium-Boron-Carbon Phase Diagrams
The introduction of a third element, such as carbon, into the thorium-boron system leads to the formation of a ternary phase diagram, which is essential for understanding material behavior in complex environments, such as in nuclear reactors where borides might be in contact with carbon-based materials. mrs-serbia.org.rs
Isothermal Sections and Compound Formation (e.g., at 1400 °C)
Studies of the Th-B-C system at 1400 °C have revealed the existence of four ternary compounds: ThBC, ThB₂C, Th₃B₂C₃, and a phase previously identified as "ThBC₂". mrs-serbia.org.rsosti.gov More recent research has clarified the stoichiometry of the latter compound to be Th₂B₂C₃. mrs-serbia.org.rs The binary compounds ThC, ThC₂, ThB₄, and ThB₆ are also present in this system, with no significant mutual solubility observed between the thorium carbides and borides at this temperature. osti.gov
The crystal structures of these ternary phases have been a subject of investigation. ThB₂C is suggested to have a C32 hexagonal type structure. osti.gov The structure of Th₂B₂C₃ has been identified as a new and unique orthorhombic type. mrs-serbia.org.rs
High-Pressure Phase Transitions and Stability under Compression
The behavior of thorium borides under high pressure is of significant interest for both fundamental materials science and for applications in extreme environments. Ab initio evolutionary searches have been employed to predict stable compounds in the Th-B system over a wide pressure range (0–200 GPa). bohrium.comaip.org
These calculations predict that several new compositions become thermodynamically stable at elevated pressures:
ThB : Stable at 54 GPa with a R3̄m space group. bohrium.comaip.org
Th₃B₄ : Stable at 19 GPa with a R3̄m space group. bohrium.comaip.org
ThB₂ : Stable at 35 GPa with an Amm2 space group. bohrium.comaip.org
ThB₈ : Stable at 51 GPa with a R3̄m space group. bohrium.comaip.org
The table below summarizes the predicted high-pressure stable phases and their transition pressures.
| Compound | Space Group | Transition Pressure (GPa) | Reference |
| ThB | R3̄m | 54 | bohrium.comaip.org |
| Th₃B₄ | R3̄m | 19 | bohrium.comaip.org |
| ThB₂ | Amm2 | 35 | bohrium.comaip.org |
| ThB₈ | R3̄m | 51 | bohrium.comaip.org |
It is important to note that these high-pressure phases may have the potential to be synthesized and retained in a metastable form at ambient pressure. bohrium.comaip.org
Theoretical Investigations of Thermal Stability and Related Quantities
Theoretical studies, primarily using first-principles calculations, have provided valuable insights into the thermal stability and other thermodynamic properties of thorium borides. These investigations often employ methods like the quasi-harmonic approximation to calculate properties at different temperatures. researchgate.net
Calculations of the Gibbs free energy (G) as a function of temperature indicate that thorium borides possess thermal stability from 0 to 1000 K. researchgate.net A general trend observed is that the Gibbs free energy decreases as the temperature increases. researchgate.net A lower value of G corresponds to stronger thermal stability, suggesting that ThB has relatively greater thermal stability at elevated temperatures compared to other thorium borides. researchgate.net
Furthermore, various thermophysical quantities have been determined through these theoretical calculations, including the bulk modulus, thermal expansion coefficient, and specific heat capacity under ambient conditions. bohrium.comaip.org For instance, the bulk modulus of ThB₁₂ is calculated to be 224.5 GPa at 0 K, decreasing slightly to 222.3 GPa at 300 K. researchgate.net In contrast, ThB has the lowest bulk modulus among the studied thorium borides at 61.65 GPa. researchgate.net
Advanced Characterization Techniques in Thorium Boride Research
Surface and Compositional Analysis
Surface and compositional analysis techniques are critical for determining the elemental makeup and chemical states at the material's surface, which govern many of its properties and performance characteristics.
Auger Electron Spectroscopy (AES) is a surface-sensitive technique used to identify the elemental composition of the top few atomic layers of a material. wikipedia.org In the context of thorium boride research, AES has been instrumental in verifying the stoichiometry of thin films produced via chemical vapor deposition (CVD).
Research on amorphous this compound films deposited from a Th(BH₄)₄(Et₂O)₂ precursor at 350 °C demonstrated the utility of AES. illinois.edu The analysis indicated a film stoichiometry approximating ThB₂, a composition that does not correspond to the commonly known crystalline this compound phases like ThB₄ or ThB₆. illinois.educore.ac.uk Notably, the levels of oxygen and carbon contaminants in these films were found to be near the detection limits of the instrument, suggesting a relatively pure deposition. illinois.educore.ac.uk
In contrast, when Th(BH₄)₄(thf)₂ was used as the precursor, AES analysis revealed that the resulting films had a stoichiometry closer to ThB₂.₅ and were significantly contaminated with approximately 15 atomic % oxygen. illinois.edu This finding suggests that the tetrahydrofuran (B95107) (thf) precursor undergoes ring-opening reactions during the deposition process, leading to oxygen incorporation into the film. illinois.edu
Table 1: AES Findings for this compound Thin Films
| Precursor Compound | Deposition Temperature | Approximate Stoichiometry | Contaminant Levels |
| Th(BH₄)₄(Et₂O)₂ | 350 °C | ThB₂ | Oxygen and Carbon ≤ 2% |
| Th(BH₄)₄(thf)₂ | 350 °C | ThB₂.₅ | Oxygen ≈ 15% |
X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and, crucially, the chemical bonding states of elements within the top few nanometers of a material's surface. bris.ac.uk
Studies on this compound thin films have utilized XPS to corroborate the thorium-to-boron ratios determined by AES and to investigate the chemical nature of the constituent elements. illinois.educore.ac.uk For films deposited from Th(BH₄)₄(Et₂O)₂, XPS analysis confirmed the ThB₂ stoichiometry. illinois.edu The binding energies measured are characteristic of a metal boride phase. illinois.educore.ac.uk
The principal Th 4f₇/₂ peak was observed at a binding energy of 333.0 eV. illinois.educore.ac.uk This value is consistent with the presence of a ThBₓ phase but is also identical to that of thorium metal. core.ac.ukaps.org The B 1s binding energy was recorded at 187.7 eV, which is consistent with values reported for other metal borides. illinois.educore.ac.uk This specific binding energy is significant as it allows researchers to rule out the presence of elemental boron (which has a binding energy of 187.0 eV) and boron oxide (193.0 eV) in the film. illinois.edu
Table 2: XPS Binding Energies for this compound Thin Film (ThB₂)
| Photoelectron Line | Binding Energy (eV) | Inferred Information |
| Th 4f₇/₂ | 333.0 | Consistent with a ThBₓ phase |
| B 1s | 187.7 | Consistent with metal boride; rules out elemental B and B₂O₃ |
Auger Electron Spectroscopy (AES)
Microstructural and Morphological Examination
Understanding the microstructure and surface morphology is essential for correlating the synthesis process with the material's physical properties.
Scanning Electron Microscopy (SEM) is a cornerstone technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. In the study of thorium borides, SEM has been employed to examine the quality of thin films. Research involving the chemical vapor deposition of this compound from Th(BH₄)₄ etherate precursors included SEM studies as part of the characterization of the resulting films. illinois.eduacs.orgnih.govfigshare.com
While detailed descriptions of the morphology from these specific studies are limited in the available literature, related research on the electrodeposition of thorium on stainless steel substrates provides insight into the types of features SEM can reveal. researchgate.net In that work, SEM images showed globular, interconnected formations of thorium, 1-2 µm in size, and highlighted areas where the deposit was non-uniform, revealing the underlying substrate. researchgate.net Such analyses are crucial for assessing the homogeneity and coverage of films, which are critical parameters for their application.
Spectroscopic Investigations
Spectroscopic methods that probe the vibrational energy levels of molecules provide valuable information about bonding and molecular structure, particularly for precursor compounds used in synthesis.
Infrared (IR) spectroscopy has been a key tool in the characterization of the volatile thorium tetrahydroborate adducts used as precursors for the chemical vapor deposition of this compound films. illinois.edunih.govresearchgate.net The technique provides information on the bonding environment of the borohydride (B1222165) (BH₄⁻) groups coordinated to the thorium center.
The IR spectra of ether adducts such as Th(BH₄)₄(Et₂O)₂, Th(BH₄)₄(thf)₂, and Th(BH₄)₄(dme) have been reported. illinois.educore.ac.ukacs.org The vibrational bands in the spectra help to establish the coordination mode of the BH₄⁻ ligands. For instance, analysis of the IR spectra, in conjunction with other data, confirmed that in these adducts, the BH₄⁻ ligands are tridentate, meaning they are bonded to the thorium atom via three hydrogen atoms. illinois.educore.ac.ukresearchgate.net This structural detail is important for understanding the stability and reactivity of the precursor molecules. Specifically, IR data for Th(BH₄)₄ showed characteristic bands at 2465, 2335, and 2205 cm⁻¹. illinois.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹¹B)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and bonding in thorium borohydride complexes, which are key precursors for the synthesis of this compound films. Both ¹H and ¹¹B NMR provide detailed information about the chemical environment of the hydrogen and boron atoms within these molecules. researchgate.net
In the study of thorium borohydride complexes, ¹H NMR spectra are used to identify the protons in different chemical environments. For instance, in phosphine (B1218219) adducts of thorium borohydride such as Th(BH₄)₄(PMe₃)₂, the ¹H NMR spectrum reveals distinct signals for the protons of the trimethylphosphine (B1194731) ligands and the borohydride groups. illinois.edu The chemical shifts and coupling patterns provide insights into the coordination of the ligands to the thorium center. For example, the ¹H NMR spectrum of (C₅Me₅)₂Th(η³-H₃BH)₂ in benzene-d₆ shows a broad quartet for the BH₄⁻ hydrides at 3.16 ppm, indicating a static binding of the borohydride ligands on the NMR timescale. osti.govlanl.gov In contrast, when dissolved in a coordinating solvent like tetrahydrofuran-d₈, these resonances are often not observed or appear averaged, suggesting a dynamic exchange process. osti.govlanl.gov
¹¹B NMR spectroscopy is particularly informative for studying the nature of the boron-thorium interaction. The ¹¹B nucleus has a spin of 3/2, and its coupling with neighboring protons can result in characteristic multiplets. blogspot.com In [Th(H₃BNMe₂BH₃)₄], the ¹¹B NMR spectrum exhibits a binomial quartet at δ = 2.75 ppm, which arises from the coupling of the ¹¹B nuclei with three rapidly exchanging protons. unige.ch For comparison, the parent [Th(BH₄)₄] shows a quintet at δ = 8.0 ppm. unige.ch The chemical shift in ¹¹B NMR is sensitive to the coordination environment of the boron atom. For instance, the ¹¹B NMR spectrum of (C₅Me₅)₂Th(η³-H₃BH)₂ displays a pentet at –11.04 ppm in benzene-d₆, while in tetrahydrofuran-d₈, a broad singlet is observed at –12.11 ppm. osti.govlanl.gov This solvent-dependent change reflects the different interactions between the solvent and the complex. Proton-decoupled ¹¹B{¹H} NMR spectra are often used to simplify the spectra and determine the chemical shift more accurately by removing the B-H coupling. scispace.com
The following table summarizes the ¹H and ¹¹B NMR data for several thorium borohydride precursor complexes.
| Compound | Solvent | ¹H NMR Chemical Shift (δ, ppm) | ¹¹B NMR Chemical Shift (δ, ppm) | Reference |
| [Th(H₃BNMe₂BH₃)₄] | C₆D₆ | 4.23 (br q, BH₃), 2.11 (s, NMe₂) | 2.75 (q) | unige.ch |
| (C₅Me₅)₂Th(η³-H₃BH)₂ | C₆D₆ | 3.16 (br q, BH₄), 2.07 (s, C₅Me₅) | -11.04 (pentet) | osti.govlanl.gov |
| (C₅Me₅)₂Th(η³-H₃BH)₂ | THF-d₈ | 2.20 (s, C₅Me₅) | -12.11 (br s) | osti.govlanl.gov |
| Th(BH₄)₄(PMe₃)₂ | C₇D₈ | - | 4.6 (quintet) | illinois.edu |
| Arene-ligated terphenolate complex | C₇D₈ | 3.28 (s, BH₄) | -6.42 (s) | scispace.com |
In-Situ and High-Pressure Characterization
In-situ characterization techniques are vital for studying the transformation of precursor molecules into solid-state materials under non-ambient conditions, such as high pressure and high temperature. These methods allow for real-time observation of phase transitions and reaction kinetics.
Energy Dispersive X-ray Diffraction (EDXD) for Synthesis Kinetics
Energy Dispersive X-ray Diffraction (EDXD) is a powerful technique for investigating the kinetics of solid-state synthesis. Unlike conventional Angle Dispersive X-ray Diffraction (ADXD), EDXD utilizes a polychromatic X-ray beam and a fixed diffraction angle, allowing for the simultaneous collection of a full diffraction pattern. This parallel data acquisition makes it particularly suitable for time-resolved studies of dynamic processes, such as the synthesis of ceramic materials. nsf.gov
The application of EDXD in a high-pressure apparatus, such as a Paris-Edinburgh press, enables the study of synthesis kinetics under extreme conditions. nsf.gov This is highly relevant for the formation of thorium borides, which can be synthesized via high-temperature solid-state reactions. researchgate.nettu-darmstadt.de
A pertinent example of this methodology is the in-situ study of the synthesis of high-entropy transition metal borides. In this research, a mixture of precursor oxides, carbon black, and boron carbide was heated to high temperatures at a pressure of 0.9 GPa. The transformation of the precursors into the hexagonal AlB₂-type high-entropy boride phase was monitored in real-time using EDXD. nsf.gov The appearance and growth of the characteristic diffraction peaks of the boride phase provided direct information on the kinetics of the reaction. nsf.gov
A similar experimental strategy can be applied to investigate the synthesis kinetics of this compound. By monitoring the evolution of the EDXD patterns of a mixture of thorium and boron (or their precursors) as a function of time at high temperature and pressure, one can extract valuable kinetic data. This includes determining the onset temperature of the reaction, identifying any intermediate phases, and modeling the growth rate of the this compound phases. The analysis of the peak intensities over time allows for the determination of the reaction rate and the activation energy for the formation of different this compound compounds, such as ThB₄, ThB₆, and ThB₁₂. mdpi.commdpi.comsrce.hr
The following table outlines the key parameters that can be determined from in-situ EDXD studies of boride synthesis.
| Kinetic Parameter | Description |
| Onset Temperature | The temperature at which the formation of the boride phase is first detected. |
| Phase Evolution | Identification of crystalline phases present at different stages of the reaction, including precursors, intermediates, and final products. |
| Reaction Rate | The rate at which the precursor materials are converted into the boride product, determined by the change in diffraction peak intensity over time. |
| Activation Energy | The minimum energy required to initiate the reaction, calculated from the temperature dependence of the reaction rate. |
Emerging Research Directions and Materials Science Applications
Development of Novel Thorium Boride Materials for High-Temperature Applications
The development of materials capable of withstanding extreme temperatures is critical for progress in aerospace, energy, and manufacturing. Thorium borides are promising candidates in this area due to their refractory nature. wikipedia.orgwikipedia.org
Key Research Findings:
High Melting Points: Thorium borides, like other ultra-high temperature ceramics (UHTCs), possess very high melting points. For instance, Thorium tetraboride (ThB₄) has a melting point of approximately 2530°C, making it suitable for applications such as furnace linings and rocket nozzles. ontosight.aiwikipedia.org
Mechanical Strength at Elevated Temperatures: Research indicates that UHTCs, including borides, generally maintain high bending strength and hardness at temperatures exceeding 2000°C. wikipedia.org The strong covalent bonds within their crystal structures contribute to this remarkable high-temperature mechanical stability. wikipedia.orgresearchgate.net
Thermal Stability: First-principles calculations have shown that thorium borides like Ru₃B₂Th exhibit high Debye temperatures and melting points, which are indicative of their strong bonding and thermal stability. rsc.orgrsc.org The Gibbs free energy values of various thorium borides decrease with increasing temperature (from 0 to 1000 K), suggesting they possess thermal stability over this range. researchgate.net
Interactive Data Table: Properties of Thorium Borides for High-Temperature Use
| Compound | Melting Point (°C) | Hardness (GPa) | Primary Application Area |
| Thorium tetraboride (ThB₄) | ~2530 ontosight.ai | ~27 ontosight.ai | Aerospace, High-temperature furnaces ontosight.ai |
| Thorium dodecaboride (ThB₁₂) | High | 35.2 researchgate.netbohrium.com | High-temperature structural components |
| Ru₃B₂Th | High rsc.orgrsc.org | Moderate rsc.orgrsc.org | High-temperature technological applications rsc.orgrsc.org |
Exploration of Superconducting Thorium Borides
The search for new superconducting materials is a major frontier in materials science, with potential applications in energy transmission, medical imaging, and high-speed computing. Certain this compound compositions have emerged as potential superconductors. americanelements.com
Key Research Findings:
Predicted Superconductivity: Ab initio calculations have predicted that ThB₂ possesses a high electron-phonon coupling constant of 0.804, leading to a predicted superconducting transition temperature (Tc) of around 12.72 K. researchgate.netbohrium.com
High-Pressure Phases: Computational studies suggest that high-pressure phases of thorium borides, such as Th₃B₄ and ThB, also exhibit superconductive behavior. researchgate.netbohrium.com
Ternary Superconductors: Research has identified superconductivity in intermetallic thorium-based boride carbides. For example, ThPd₂B₂C has a measured Tc of 14.5 K, and another thorium-palladium-boron-carbon phase shows bulk superconductivity at 21.5 K. escholarship.org The ternary compound Ru₃B₂Th, where thorium is a nonmagnetic element, has been found to be a superconductor with a transition temperature ranging from 1.6 K to 1.79 K. rsc.org
Thorium Hydrides: While not a boride, it is noteworthy that the thorium hydride Th₄H₁₅ is superconducting below 7.5–8 K. wikipedia.orgwikipedia.org This highlights the potential for discovering superconductivity in various thorium-based compounds.
Investigation of Thorium Borides as Advanced Nuclear Fuel Candidates
Thorium-based fuels are considered promising for next-generation nuclear reactors due to potential safety and sustainability advantages over traditional uranium fuels. wikipedia.orgamericanelements.com Thorium borides are being investigated as a component of these advanced fuel systems. wikipedia.org
Key Research Findings:
Favorable Properties: Thorium borides, along with carbides, silicides, and nitrides, are refractory materials that have garnered attention as possible nuclear fuels. wikipedia.orgwikipedia.org
Promising Candidates: Based on first-principles calculations, ThB₂, ThB₄, and ThB₁₂ are considered promising candidates for new nuclear fuels due to their suitable mechanical and thermal properties. acs.org
High Thermal Conductivity: A key design criterion for nuclear fuel is high thermal conductivity, as it helps to lower the fuel pellet's peak temperature. researchgate.net With the exception of Th₃B₄, most studied thorium borides exhibit excellent thermal conductivity. acs.org
Neutron Absorption: Boron, a key component of thorium borides, has a high neutron absorption cross-section, a property utilized in nuclear reactors for control rods and shielding. researchgate.netborax.com This characteristic would need to be carefully managed in a fuel design.
Design of this compound Systems for Thermal Management and Shielding
The unique thermal and shielding properties of thorium borides make them attractive for specialized applications in thermal management and radiation shielding. ontosight.ai
Key Research Findings:
Thermal Conductivity: Borides as a class of materials tend to have high thermal conductivities. wikipedia.org This property is crucial for dissipating heat in high-temperature environments. researchgate.net
Thermal Insulation: In contrast to the high thermal conductivity of some binary thorium borides, computational studies of the ternary compound Ru₃B₂Th suggest it is preferable for thermal insulation applications compared to its uranium analogue. rsc.orgrsc.org
Infrared Shielding: The optical properties of compounds like Ru₃B₂Th, specifically their high reflectivity in the infrared (IR) region, make them candidates for IR-shielding applications. rsc.orgrsc.org
Radiation Shielding: Boron's ability to absorb neutrons is a key reason for its use in shielding applications within nuclear power plants. borax.com This suggests that this compound composites could be designed for combined thermal management and radiation shielding roles.
Computational Design and Discovery of New this compound Structures with Tailored Properties
Advances in computational materials science are accelerating the discovery and design of new materials with specific, tailored properties. Evolutionary algorithms and first-principles calculations are being used to explore the vast landscape of possible this compound compounds. bohrium.comrscf.ru
Key Research Findings:
Predicting Stable Compounds: Ab initio evolutionary searches are being used to predict stable this compound compounds under various pressure conditions. researchgate.netbohrium.com These searches have confirmed the stability of known phases like ThB₄, ThB₆, and ThB₁₂ at ambient pressure and have predicted new stable compositions at high pressures, such as ThB, Th₃B₄, ThB₂, and ThB₈. bohrium.com
Discovery of Novel Phases: Using a variable-composition evolutionary algorithm, researchers have predicted six stable and metastable Th-B binary compounds, including three previously unknown phases: ThB₂, Th₃B₄, and ThB. acs.org
Tailoring Properties: Computational methods allow for the detailed study of electronic, mechanical, and thermal properties before synthesis. acs.orgchemicalbook.com This enables the in silico design of materials with desired characteristics, such as high hardness, specific electronic behavior, or optimized thermal conductivity. bohrium.comskoltech.ru For example, calculations have identified the P4/mbm phase of ThB₄ and the Fm-3m phase of ThB₁₂ as having high hardness comparable to boron carbide. researchgate.netbohrium.com
Understanding Bonding: Computational analysis helps to elucidate the nature of chemical bonding in these materials, which can range from ionic in ThB to a mix of metallic and covalent in other thorium borides. acs.org This fundamental understanding is crucial for predicting and controlling material properties.
Q & A
Q. How can ThB₂’s neutron moderation efficiency be optimized for reactor applications?
- Methodological Answer : Conduct Monte Carlo simulations (e.g., MCNP) to model neutron scattering cross-sections. Experimentally validate using time-of-flight (TOF) neutron spectroscopy at reactor facilities. Compare with alternative moderators (e.g., ZrB₂) to identify performance trade-offs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
